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molecular formula C9H6F6O B8471556 4-Methyl-2,3-bis(trifluoromethyl)phenol

4-Methyl-2,3-bis(trifluoromethyl)phenol

Cat. No. B8471556
M. Wt: 244.13 g/mol
InChI Key: UQXLHJHFLYWCHD-UHFFFAOYSA-N
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Patent
US06867203B2

Procedure details

A mixture of Example 359A (12.0 g, 0.05 mol) and boron trifluoride-diethyl ether complex (150 mL) was stirred at room temp overnight, then neutralized carefully with 20% aqueous potassium carbonate, then the mixture was extracted with ether. The ether layer was dried over MgSO4 and evaporated under reduced pressure to afford 10.4 g (85%) of the title compound.
Name
mixture
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]12[O:8][CH:5]([CH:6]=[CH:7]1)[C:4]([C:9]([F:12])([F:11])[F:10])=[C:3]2[C:13]([F:16])([F:15])[F:14].C(=O)([O-])[O-].[K+].[K+]>>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([C:9]([F:12])([F:11])[F:10])[C:3]=1[C:13]([F:14])([F:15])[F:16] |f:1.2.3|

Inputs

Step One
Name
mixture
Quantity
12 g
Type
reactant
Smiles
CC12C(=C(C(C=C1)O2)C(F)(F)F)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=C(C=C1)O)C(F)(F)F)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 10.4 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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